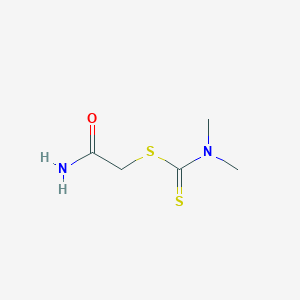
1,3-Butylene glycol dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butylene glycol dibenzoate is an organic compound with the molecular formula C18H18O4. It is a colorless, viscous liquid that is used in various industrial applications. This compound is known for its stability and versatility, making it a valuable component in the production of resins, plasticizers, and other chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Butylene glycol dibenzoate can be synthesized through the esterification of 1,3-butylene glycol with benzoic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous reactors to maintain a steady state of reactants and products. The process includes the following steps:
- Mixing 1,3-butylene glycol and benzoic acid in the presence of a catalyst.
- Heating the mixture to a temperature range of 90-130°C.
- Removing water formed during the reaction through distillation.
- Purifying the product through distillation or crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Butylene glycol dibenzoate undergoes various chemical reactions, including:
Esterification: Formation of esters with carboxylic acids.
Hydrolysis: Breaking down into 1,3-butylene glycol and benzoic acid in the presence of water and an acid or base catalyst.
Transesterification: Reaction with other alcohols to form different esters.
Common Reagents and Conditions
Esterification: Benzoic acid, sulfuric acid or p-toluenesulfonic acid as catalysts, temperature range of 90-130°C.
Hydrolysis: Water, acid or base catalyst, temperature range of 50-100°C.
Transesterification: Alcohols, acid or base catalyst, temperature range of 100-150°C.
Major Products Formed
Esterification: this compound.
Hydrolysis: 1,3-Butylene glycol and benzoic acid.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
1,3-Butylene glycol dibenzoate has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 1,3-butylene glycol dibenzoate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with cellular membranes, enhancing the permeability and delivery of active compounds .
Comparison with Similar Compounds
Similar Compounds
1,2-Butylene glycol dibenzoate: Similar in structure but differs in the position of the hydroxyl groups.
1,4-Butylene glycol dibenzoate: Another isomer with hydroxyl groups at different positions.
Diethylene glycol dibenzoate: Contains two ethylene glycol units instead of butylene glycol.
Uniqueness
1,3-Butylene glycol dibenzoate is unique due to its specific molecular structure, which provides a balance of flexibility and stability. This makes it particularly effective as a plasticizer and in other applications where both properties are desired .
Properties
CAS No. |
2867-65-4 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
3-benzoyloxybutyl benzoate |
InChI |
InChI=1S/C18H18O4/c1-14(22-18(20)16-10-6-3-7-11-16)12-13-21-17(19)15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3 |
InChI Key |
HVWZDMVPWXVEBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


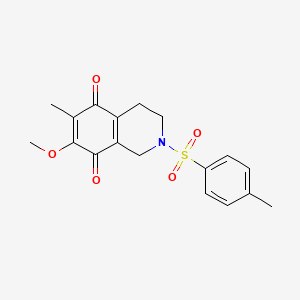


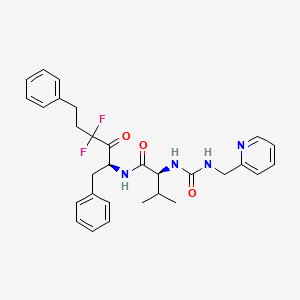
![6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B12792429.png)
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
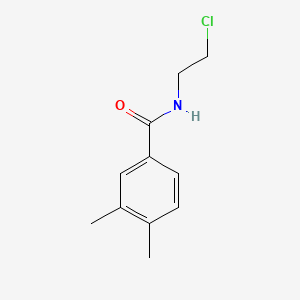
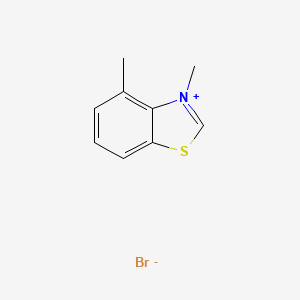
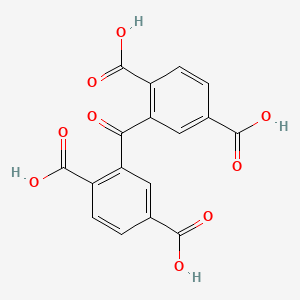
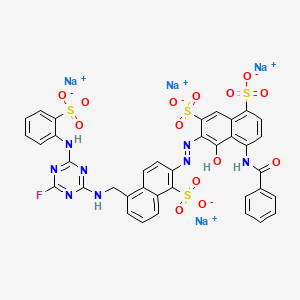
![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)

